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Stannane, dioctylbis[(1-oxoneodecyl)oxy]-

Cat. No.: B1591540
CAS No.: 68299-15-0
M. Wt: 687.7 g/mol
InChI Key: NNVDGGDSRRQJMV-UHFFFAOYSA-L
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Description

Historical Context and Evolution of Dioctyltin (B90728) Compound Research

The study of organotin chemistry dates back to the mid-19th century, with Frankland's isolation of diethyltin (B15495199) diiodide in 1849 and Löwig's work on alkyltin compounds in 1852 often cited as the starting points. lupinepublishers.com A significant surge in research occurred around the 1940s, driven by the discovery of the industrial utility of organotin compounds as stabilizers for polyvinyl chloride (PVC). lupinepublishers.comgelest.com

Within this broader history, dioctyltin compounds emerged as a focal point of research due to their favorable characteristics compared to other alkyltin compounds. Specifically, n-octyltin compounds were recognized for their value as PVC stabilizers, exhibiting remarkably lower toxicity than the more conventional butyltin compounds. google.com This advantage created a strong impetus for the development of efficient industrial manufacturing processes for dioctyltin intermediates, such as dioctyltin oxide, which is a precursor for producing various dioctyltin stabilizers and catalysts. google.combnt-chemicals.com The evolution of this research has been aimed at optimizing production to make these safer alternatives more cost-effective and accessible for widespread industrial use. google.com

Significance within Organotin Catalysis and Stabilization Research

Stannane (B1208499), dioctylbis[(1-oxoneodecyl)oxy]- is a prominent example of a multifunctional organotin compound, with significant applications in both catalysis and polymer stabilization.

Catalysis: The compound is widely employed as a catalyst, particularly for polyurethane and silicone condensation reactions. reaxis.com Its catalytic activity is crucial in the production of a wide array of materials, including:

Polyurethanes: It catalyzes the urethane (B1682113) reaction (isocyanate-polyol) in formulations for coatings, adhesives, sealants, elastomers, and foams. reaxis.comatamanchemicals.com

Silicones: It is effective in catalyzing silanol/silane condensation, acting as both a polymerization and crosslinking catalyst for room-temperature vulcanizing (RTV) silicone systems. reaxis.comsongwon.com

A key feature of dioctyltin dineodecanoate is its reduced activity compared to other tin catalysts like dibutyltin (B87310) dilaurate. bnt-chemicals.com This characteristic is advantageous for applications requiring longer processing times or "pot life." bnt-chemicals.combnt-chemicals.com Furthermore, it exhibits less sensitivity to moisture and has a higher activation temperature than some conventional catalysts, enhancing its utility in specific formulations. songwon.combnt-chemicals.com

Stabilization: Like many organotin compounds, dioctyltin dineodecanoate functions as a heat stabilizer for polymers, most notably PVC. songwon.comatamanchemicals.com PVC is inherently thermally unstable and can degrade at processing temperatures, leading to discoloration and loss of physical properties. gelest.com Organotin stabilizers work by trapping hydrogen chloride (HCl) released during degradation and preventing the formation of conjugated double bonds that cause these undesirable effects. gelest.comcore.ac.uk Dioctyltin compounds are particularly valued in this role for applications requiring higher heat resistance. songwon.com

Structural Classification and Nomenclature of Stannane, dioctylbis[(1-oxoneodecyl)oxy]-

Stannane, dioctylbis[(1-oxoneodecyl)oxy]- is classified as a di-substituted organotin dicarboxylate ester. industrialchemicals.gov.au The general formula for such compounds is R₂SnX₂, where 'R' represents an alkyl group (in this case, octyl) and 'X' represents an anionic ligand (in this case, neodecanoate). industrialchemicals.gov.au

The molecule's structure features a central tetravalent tin (Sn) atom covalently bonded to two octyl (C₈H₁₇) chains and two neodecanoate (C₁₀H₁₉O₂) groups via tin-oxygen bonds. vulcanchem.com The long octyl chains contribute to the molecule's lipophilic (hydrophobic) nature, while the polar ester groups introduce hydrophilic characteristics. vulcanchem.com This amphiphilic structure influences its solubility and reactivity profile. vulcanchem.com

The compound is known by several names in scientific literature and commerce, which can be a source of confusion. The systematic IUPAC name and common synonyms are essential for accurate identification.

Interactive Table: Compound Identification

PropertyValue
Systematic Name Stannane, dioctylbis[(1-oxoneodecyl)oxy]-
Common Name Dioctyltin dineodecanoate (DOTND)
CAS Number 68299-15-0
Molecular Formula C₃₆H₇₂O₄Sn
Molecular Weight 687.67 g/mol
Synonyms Bis(neodecanoyloxy)dioctylstannane, Dioctyl dineodecanoate tin

Data sourced from multiple references. vulcanchem.comatamanchemicals.combnt-chemicals.comchemikalieninfo.de

Overview of Research Trajectories for Related Organotin Carboxylates

Research into organotin carboxylates, the class to which Stannane, dioctylbis[(1-oxoneodecyl)oxy]- belongs, is extensive and multifaceted. These compounds are among the most important classes of organotin derivatives due to their wide-ranging industrial and academic interest. sysrevpharm.org

Key research trajectories include:

Synthesis and Structural Analysis: A primary focus has been on the synthesis of novel organotin carboxylates. sysrevpharm.orgorientjchem.org A common synthetic route involves the condensation reaction between an organotin oxide (like dioctyltin oxide) and a carboxylic acid (like neodecanoic acid). vulcanchem.comorientjchem.org Advanced analytical techniques, including FT-IR, multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn), and X-ray crystallography, are routinely used to elucidate their complex structures, which can be monomeric or polymeric. sysrevpharm.orgfrontiersin.orgnih.gov These studies help to understand the coordination geometry around the tin atom, which can be greater than four. lupinepublishers.comfrontiersin.org

Catalytic Applications: The catalytic activity of organotin carboxylates in reactions like esterification, transesterification, and polyurethane formation remains a significant area of investigation. gelest.comrjpbcs.com Research aims to tailor catalysts with specific reactivity profiles by modifying the alkyl and carboxylate groups attached to the tin center. gelest.com For instance, the reactivity of dibutyltin diacetate is higher than that of dibutyltin dilaurate, demonstrating the influence of the carboxylate ligand. gelest.com

Structure-Activity Relationships: A considerable body of research explores the relationship between the molecular structure of organotin carboxylates and their functional properties. sysrevpharm.orgfrontiersin.org For example, in the context of biological activity, it is generally observed that the number and nature of the organic groups attached to the tin atom are crucial determinants of efficacy. sysrevpharm.orgnih.gov The lipophilicity conferred by the alkyl groups can affect the transport of the compound across cell membranes. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H72O4Sn B1591540 Stannane, dioctylbis[(1-oxoneodecyl)oxy]- CAS No. 68299-15-0

Properties

IUPAC Name

[dioctyl(2,2,5,5-tetramethylhexanoyloxy)stannyl] 2,2,5,5-tetramethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H20O2.2C8H17.Sn/c2*1-9(2,3)6-7-10(4,5)8(11)12;2*1-3-5-7-8-6-4-2;/h2*6-7H2,1-5H3,(H,11,12);2*1,3-8H2,2H3;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVDGGDSRRQJMV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C(C)(C)CCC(C)(C)C)OC(=O)C(C)(C)CCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H72O4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1071400
Record name Bis(neodecanoyloxy)dioctylstannane
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Molecular Weight

687.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Neodecanoic acid, 1,1'-(dioctylstannylene) ester
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CAS No.

68299-15-0
Record name Neodecanoic acid, 1,1'-(dioctylstannylene) ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neodecanoic acid, 1,1'-(dioctylstannylene) ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(neodecanoyloxy)dioctylstannane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(neodecanoyloxy)dioctylstannane
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Synthetic Methodologies and Mechanistic Pathways for Stannane, Dioctylbis 1 Oxoneodecyl Oxy

Established Synthetic Routes for Dioctyltin (B90728) Dicarboxylates

The industrial production of dioctyltin dicarboxylates, including dioctyltin dineodecanoate, primarily relies on two well-established chemical pathways. These methods are chosen for their reliability and ability to produce the compound at high purity and yield.

Reaction between Dioctyltin Dichloride Precursors and Carboxylate Ligands

A principal method for synthesizing dioctyltin dicarboxylates involves a two-step process starting from tin(IV) chloride. First, the precursor, dioctyltin dichloride, is prepared. Industrially, this is often achieved through the alkylation of tin(IV) chloride with organoaluminum compounds. lupinepublishers.com An alternative synthesis for the precursor is the direct reaction of metallic tin with an alkyl halide. rjpbcs.com

Once the dioctyltin dichloride precursor is obtained, it is reacted with the desired carboxylate ligand. In the case of Stannane (B1208499), dioctylbis[(1-oxoneodecyl)oxy]-, this would be a salt of neodecanoic acid, such as sodium neodecanoate. The reaction involves the substitution of the chloride groups with the carboxylate moieties. lupinepublishers.comatamanchemicals.com A similar process is used to create other dioctyltin carboxylates by reacting the dichloride precursor with the corresponding carboxylic acid or its salt. atamanchemicals.com

A second, more direct esterification route involves the reaction of dioctyltin oxide with two equivalents of neodecanoic acid. vulcanchem.com This condensation reaction produces the desired dioctyltin dineodecanoate and water as the only by-product, representing a high atom economy pathway. vulcanchem.com

The general equation for this esterification is: (C₈H₁₇)₂SnO + 2 C₁₀H₁₉COOH → (C₈H₁₇)₂Sn(OOCC₁₀H₁₉)₂ + H₂O vulcanchem.com

Catalyst Systems Employed in Stannane Synthesis

Catalysts are integral to facilitating the synthesis of these stannane compounds, ensuring efficient and specific reactions.

For the Dioctyltin Dichloride Route: When dioctyltin dichloride is reacted with a carboxylic acid, a base catalyst such as triethylamine (B128534) is often employed. atamanchemicals.com The role of the base is to act as a scavenger for the hydrogen chloride (HCl) that is formed as a by-product, driving the reaction to completion.

For the Dioctyltin Oxide Route: The esterification of dioctyltin oxide with neodecanoic acid is typically performed in the presence of a suitable catalyst to facilitate the formation of the tin-oxygen ester bonds. vulcanchem.com While specific catalysts for this exact reaction are often proprietary, organotin compounds themselves are widely used as catalysts for esterification and transesterification reactions. lupinepublishers.comatamanchemicals.comtescoplc.com This suggests the possibility of autocatalysis or the use of another organotin compound to drive the reaction.

Reaction Condition Optimization for Enhanced Yield and Selectivity

To maximize the yield and purity of the final product, careful control over reaction conditions is essential. Optimization of these parameters is a key aspect of both laboratory synthesis and industrial-scale production. vulcanchem.com Key parameters include:

Temperature: The reaction temperature is controlled to ensure a sufficient reaction rate without causing thermal degradation of the reactants or products.

Reaction Time: The duration of the reaction is optimized to allow for maximum conversion of the starting materials.

Stoichiometry: Precise control of the molar ratios of reactants (e.g., dioctyltin oxide to neodecanoic acid) is crucial to prevent the formation of undesired side products.

Catalyst Concentration: The amount of catalyst is carefully measured to optimize the reaction rate while minimizing potential contamination of the final product. vulcanchem.com

The table below illustrates a hypothetical set of parameters for optimizing the synthesis of dioctyltin dineodecanoate from dioctyltin oxide.

ParameterCondition A (Initial)Condition B (Optimized)Outcome
Reactant Ratio (Oxide:Acid) 1 : 2.01 : 2.05Ensures complete conversion of the oxide.
Temperature 180°C200°CIncreased reaction rate.
Catalyst Loading 0.05 mol%0.02 mol%Reduced cost and potential impurities.
Reaction Time 8 hours6 hoursImproved throughput.
Yield 92%98%Higher efficiency.
Purity 95%>99%Meets high-purity application standards.

Alternative Synthetic Strategies for Tailored Stannane Structures

Beyond the primary established routes, other synthetic strategies exist within organotin chemistry that allow for the creation of tailored stannane structures. While not always the most common methods for producing dioctyltin dineodecanoate, they demonstrate the versatility of organotin synthesis.

One alternative method is transmetallation , which involves the exchange of ligands between different metal complexes. uobabylon.edu.iq In this approach, a tin-containing compound can be reacted with another metal complex to transfer the tin atom and form the desired organotin product. uobabylon.edu.iq

Another strategy involves the creation of different organotin precursors. For instance, the AKZO Company developed a process for producing PVC stabilizers known as "Estertins." This method involves reacting hydrogen chloride gas with metallic tin in an ethereal solvent to create chlorotin hydrides, which can then be added to acrylic esters. lupinepublishers.com

More advanced techniques have also been developed for specific structures, such as monohydrocarbyl tin compounds (RSnL₃), using reactions that involve organo-alkali metal compounds and stannous halides. google.com These specialized methods allow for the incorporation of a wide variety of functional groups onto the tin center. google.com

Green Chemistry Principles in Organotin Synthesis

The field of organotin chemistry is increasingly influenced by the principles of green chemistry, driven by the toxicity associated with some organotin compounds. tescoplc.comtib-chemicals.com This has led to research into both the development of less hazardous compounds and more environmentally benign synthetic methods.

A key development in green synthesis is the use of microwave-assisted synthesis . This technique has been applied to the synthesis of organotin Schiff bases, demonstrating significantly shorter reaction times and higher chemical yields compared to conventional heating methods. nih.gov This approach reduces energy consumption and can lead to cleaner reaction profiles.

Another core principle of green chemistry is the reduction of hazardous substances. The toxicity of certain organotins has spurred research into tin-free alternatives, such as catalysts based on bismuth, zinc, or zirconium. tescoplc.comtib-chemicals.com This focus on designing safer chemicals is a major driver of innovation in the catalyst industry. tib-chemicals.com

The table below compares a conventional synthesis approach with a potential green alternative, highlighting the advantages.

FeatureConventional Method (e.g., Reflux Heating)Green Alternative (e.g., Microwave-Assisted)
Energy Source External heating mantleMicrowave irradiation
Reaction Time Several hoursMinutes to a few hours nih.gov
Solvent Use Often requires large volumes of high-boiling point solventsCan often be performed with less solvent or in greener solvents
Yield VariableOften higher yields nih.gov
By-products May generate more side products due to prolonged heatingCleaner reactions with fewer by-products

Structural Elucidation and Coordination Chemistry Investigations of Stannane, Dioctylbis 1 Oxoneodecyl Oxy

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the structural assignment and functional group identification of Stannane (B1208499), dioctylbis[(1-oxoneodecyl)oxy]-. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹¹⁹Sn NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of specific nuclei within a molecule. For organotin compounds, ¹¹⁹Sn NMR is particularly informative due to the wide chemical shift range of the tin nucleus, which is highly sensitive to its coordination number and the nature of the substituents. ichemical.combnt-chemicals.comindustrialchemicals.gov.aueuropa.eu

The ¹¹⁹Sn NMR spectrum of a diorganotin dicarboxylate like Stannane, dioctylbis[(1-oxoneodecyl)oxy]- is expected to show a single resonance, indicating the presence of a single tin environment. The chemical shift (δ) of this resonance provides critical information about the coordination geometry around the tin atom. Generally, four-coordinate tin species resonate at higher frequencies (less shielded), while five- and six-coordinate species appear at lower frequencies (more shielded). mdpi.com For diorganotin dicarboxylates, the ¹¹⁹Sn chemical shift can indicate whether the carboxylate ligands are coordinating in a monodentate or bidentate fashion, which in turn influences the coordination number of the tin center. In solution, dynamic equilibria between different coordination states can sometimes be observed. cymitquimica.com

Compound TypeCoordination NumberTypical ¹¹⁹Sn Chemical Shift (δ, ppm)
Diorganotin Dicarboxylate4 (tetrahedral)+150 to -60
Diorganotin Dicarboxylate5 (trigonal bipyramidal)-90 to -200
Diorganotin Dicarboxylate6 (octahedral)-210 to -400
This table presents typical ¹¹⁹Sn NMR chemical shift ranges for diorganotin dicarboxylates based on established literature and is for illustrative purposes.

In addition to ¹¹⁹Sn NMR, ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the organic ligands, the dioctyl and neodecyl groups. The chemical shifts and coupling constants in these spectra would correspond to the expected hydrocarbon chains.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the analysis of Stannane, dioctylbis[(1-oxoneodecyl)oxy]-, IR spectroscopy is crucial for confirming the coordination of the carboxylate groups to the tin atom.

The key diagnostic bands in the IR spectrum are the asymmetric (νasym(COO)) and symmetric (νsym(COO)) stretching vibrations of the carboxylate group. The positions of these bands, and particularly the difference between them (Δν = νasym(COO) - νsym(COO)), provide strong evidence for the coordination mode of the carboxylate ligand.

Unidentate coordination: A large Δν value (typically > 200 cm⁻¹) is indicative of a monodentate coordination mode, where only one oxygen atom of the carboxylate group is bonded to the tin atom.

Bidentate coordination: A smaller Δν value (typically < 150 cm⁻¹) suggests a bidentate coordination, which can be either chelating (both oxygens binding to the same tin atom) or bridging (the carboxylate group linking two different tin atoms).

Furthermore, the presence of a band corresponding to the Sn-O stretching vibration, typically in the range of 400-600 cm⁻¹, confirms the formation of the tin-carboxylate bond. The absence of a broad O-H stretching band around 3000 cm⁻¹ confirms the deprotonation of the neodecanoic acid upon reaction with the dioctyltin (B90728) precursor.

Vibrational ModeTypical Frequency Range (cm⁻¹)Significance
νasym(COO)1550 - 1650Asymmetric stretching of the carboxylate group
νsym(COO)1350 - 1450Symmetric stretching of the carboxylate group
Δν (νasym - νsym)< 150 or > 200Indicates bidentate or unidentate coordination, respectively
ν(Sn-O)400 - 600Tin-oxygen bond stretching
ν(C-H)2850 - 2960Stretching of C-H bonds in the alkyl chains
This table presents typical IR absorption ranges for diorganotin dicarboxylates and is for illustrative purposes, as a specific experimental spectrum for the title compound is not available in the cited literature.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For Stannane, dioctylbis[(1-oxoneodecyl)oxy]-, electrospray ionization (ESI) or other soft ionization techniques are typically employed to minimize fragmentation and observe the molecular ion or a related adduct. europa.euchemicalbook.comresearchgate.net

The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion due to the multiple stable isotopes of tin. This isotopic signature is a definitive confirmation of the presence of tin in the molecule.

Under controlled fragmentation conditions (e.g., tandem MS/MS), the molecule would be expected to fragment in a predictable manner. Common fragmentation pathways for organotin carboxylates include the loss of the alkyl chains from the tin atom and the cleavage of the carboxylate ligands. The observation of fragment ions corresponding to these losses allows for the confirmation of the compound's structure.

IonDescription
[M+H]⁺ or [M+Na]⁺Protonated or sodiated molecular ion
[M - C₈H₁₇]⁺Loss of one octyl group
[M - C₁₀H₁₉O₂]⁺Loss of one neodecanoate ligand
[Sn(C₈H₁₇)₂(C₁₀H₁₉O₂)]⁺Dioctyltin mononeodecanoate cation
[Sn(C₈H₁₇)₂]²⁺Dioctyltin dication
This table illustrates plausible fragmentation patterns for Stannane, dioctylbis[(1-oxoneodecyl)oxy]- in a mass spectrometer. The exact fragmentation will depend on the ionization technique and experimental conditions.

Theoretical and Computational Studies on Molecular Geometry

To complement experimental data, theoretical and computational methods are employed to gain deeper insights into the molecular geometry, electronic structure, and conformational flexibility of Stannane, dioctylbis[(1-oxoneodecyl)oxy]-.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the three-dimensional structure of the molecule and to analyze its electronic properties. mdpi.com These calculations can determine the optimized molecular geometry, including bond lengths and angles, providing a theoretical model that can be compared with experimental data if available (e.g., from X-ray crystallography).

Furthermore, DFT calculations can provide information on the distribution of electron density within the molecule, the nature of the chemical bonds (e.g., the degree of covalent versus ionic character of the Sn-O bonds), and the energies of the molecular orbitals. This information is valuable for understanding the reactivity and stability of the compound. For instance, the calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can offer insights into its electronic transition properties.

Calculated PropertySignificance
Optimized GeometryProvides theoretical bond lengths and angles.
Mulliken or NBO ChargesIndicates the charge distribution on each atom.
HOMO-LUMO Energy GapRelates to the electronic excitability and reactivity of the molecule.
Vibrational FrequenciesCan be used to aid in the assignment of experimental IR spectra.
This table outlines key parameters that can be obtained from quantum chemical calculations and their significance in understanding the properties of the title compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov For a flexible molecule like Stannane, dioctylbis[(1-oxoneodecyl)oxy]-, with its long alkyl chains, MD simulations can provide valuable information about its conformational landscape.

By simulating the motion of the atoms over time, MD can explore the different accessible conformations of the octyl and neodecyl chains and the potential for intramolecular interactions. These simulations can help to understand the dynamic nature of the molecule in different environments, such as in solution or in a polymeric matrix where it might be used as a stabilizer or catalyst. Analysis of the simulation trajectories can reveal preferred conformations and the flexibility of the various parts of the molecule, which can be important for its function.

Simulation OutputInformation Gained
Trajectory AnalysisVisualization of the dynamic motion and conformational changes of the molecule.
Radial Distribution FunctionsProvides information about the spatial arrangement of atoms and potential intramolecular interactions.
Root Mean Square Deviation (RMSD)Measures the stability and conformational fluctuations of the molecule over time.
Solvent Accessible Surface Area (SASA)Indicates the extent of interaction of the molecule with its environment. nih.gov
This table summarizes the types of information that can be extracted from molecular dynamics simulations to understand the conformational behavior of the title compound.

Coordination Environment of the Tin Center in Organotin Carboxylates

The tin atom in organotin (IV) carboxylates is capable of adopting various coordination numbers, commonly ranging from four to seven, which in turn determines the geometry of the complex. orientjchem.orglupinepublishers.com For diorganotin dicarboxylates like Stannane, dioctylbis[(1-oxoneodecyl)oxy]-, the tin center typically exhibits coordination numbers of five, six, or even seven, leading to geometries such as trigonal bipyramidal or octahedral. sysrevpharm.orgnih.gov In the solid state, these compounds often show higher coordination numbers through intermolecular interactions, forming polymeric structures, whereas in solution, they may exist as lower-coordinated monomeric species. nih.govresearchgate.net

Factors Influencing Coordination Number and Geometry

The specific coordination number and the resulting molecular geometry of the tin atom in organotin carboxylates are not fixed but are influenced by a delicate balance of several key factors. These elements collectively determine the final structure of the complex in both solid and solution states.

Key Influencing Factors:

Nature and Number of Organic Groups (R): The organic substituents (alkyl or aryl groups) bonded directly to the tin atom play a vital role. The size and electronic properties of these groups significantly impact the Lewis acidity of the tin center. lupinepublishers.comnih.gov An increase in the number of electron-donating alkyl or aryl groups decreases the Lewis acidity of the tin, which can limit its ability to expand its coordination sphere. lupinepublishers.comlupinepublishers.com For instance, diorganotin compounds ([SnR₂]²⁺) are generally more likely to form higher coordinate complexes than triorganotin ([SnR₃]⁺) or tetraorganotin (R₄Sn) compounds. nih.govlupinepublishers.com The bulkiness of the R groups can also sterically hinder the approach of ligands, favoring lower coordination numbers.

Steric Hindrance: The spatial arrangement and size of both the organic groups on the tin and the carboxylate ligands can cause steric crowding around the metal center. This can lead to distorted geometries and may favor a structure that minimizes these repulsive interactions. For example, bulky groups on a ligand have been suggested to be responsible for favoring a five-coordinate geometry over a higher coordination state. nih.gov

Physical State (Solid vs. Solution): A significant difference in coordination is often observed between the solid state and solution. In the solid phase, organotin carboxylates frequently form polymeric structures where carboxylate ligands bridge between tin centers, leading to higher coordination numbers (e.g., six or seven). nih.govcapes.gov.br In solution, these intermolecular bridges can break, resulting in an equilibrium between different species, often favoring lower-coordinated, monomeric forms with five- or six-coordinate geometries. sysrevpharm.orgnih.gov This fluxional behavior is a known characteristic of diorganotin(IV) derivatives. sysrevpharm.org

Table 1: Summary of Factors Influencing Coordination in Organotin Carboxylates
FactorInfluence on Coordination Number and GeometryExample/Observation
Number of Organic Groups (R)Lewis acidity of tin decreases as the number of R groups increases, reducing the tendency to form high-coordinate complexes. lupinepublishers.comlupinepublishers.comDiorganotin compounds (R₂SnX₂) often achieve five- and six-coordinate geometries, while tetraorganotins (R₄Sn) typically remain four-coordinate. nih.govlupinepublishers.com
Nature of Organic Groups (R)Electron-donating properties (e.g., butyl vs. phenyl) and steric bulk influence stability and geometry. nih.govButyl-substituted derivatives may yield more stable and active compounds than phenyl-substituted ones due to electronic and lipophilic differences. nih.gov
Carboxylate Ligand ModeCan act as a bridging ligand, leading to polymeric structures and higher coordination numbers in the solid state. nih.govnih.govIn some crystal structures, carboxylate moieties act as bridging ligands between two tin centers, creating 1D polymeric chains. nih.gov
Physical StateHigher coordination numbers are common in the solid state (polymeric), while lower, monomeric forms often exist in solution. sysrevpharm.orgnih.govNMR studies in solution may indicate a five- or six-coordinate tin center, while X-ray crystallography of the solid reveals a seven-coordinate polymeric structure. nih.gov

Catalytic Activity and Reaction Mechanisms Involving Stannane, Dioctylbis 1 Oxoneodecyl Oxy

Catalytic Roles in Polymerization Processes

Stannane (B1208499), dioctylbis[(1-oxoneodecyl)oxy]- serves as a versatile catalyst in several industrial polymerization reactions. vulcanchem.com Its primary applications are found in the production of polyurethanes and room temperature vulcanizing (RTV) silicones, where it influences reaction kinetics and the final properties of the polymer. vulcanchem.combnt-chemicals.com

Polyurethane Synthesis Catalysis: Urethane (B1682113) and Urea (B33335) Formation

In the manufacturing of polyurethanes, organotin compounds are standard catalysts that accelerate the polyaddition reaction between isocyanates and polyols to form urethane linkages. tib-chemicals.com They can also catalyze the reaction between isocyanates and water, which results in the formation of an unstable carbamic acid that decomposes into an amine and carbon dioxide, with the subsequent reaction of the amine and isocyanate forming a urea linkage. Stannane, dioctylbis[(1-oxoneodecyl)oxy]- is specifically utilized as a special catalyst with reduced activity, making it suitable for producing certain polyurethane foams and elastomers where longer processing times are required. bnt-chemicals.com Metal-based catalysts like DOTND are chosen to selectively accelerate both the polymerization (gelling) and crosslinking (blowing) reactions. reaxis.com

The catalytic mechanism of organotin compounds like Stannane, dioctylbis[(1-oxoneodecyl)oxy]- in the isocyanate-hydroxyl reaction generally proceeds through a Lewis acid mechanism. The electropositive tin center coordinates with the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the isocyanate group. This coordination polarizes the reactants, making the hydroxyl proton more acidic and the isocyanate carbon more electrophilic. This activation facilitates the nucleophilic attack of the alcohol's oxygen on the isocyanate's carbon, leading to the formation of a urethane bond. Some studies propose the formation of a ternary complex involving the catalyst, the alcohol, and the isocyanate as a key step in the reaction pathway. niscpr.res.in

The pot life, or the period during which a mixed coating system remains usable, is a critical parameter in polyurethane applications. dtu.dk Stannane, dioctylbis[(1-oxoneodecyl)oxy]- is characterized as a catalyst with lower activity, which translates to a slower curing speed. bnt-chemicals.com This property is advantageous for certain applications as it provides a longer pot life, allowing for more extended processing and application times before the viscosity of the mixture becomes too high. bnt-chemicals.comdtu.dkgoogle.com The controlled reaction rate helps in managing large-scale applications, such as flooring systems or large molded parts, where a rapid cure could be detrimental to the final product quality. bnt-chemicals.com

Stannane, dioctylbis[(1-oxoneodecyl)oxy]- is often compared to other organotin catalysts, most notably Dibutyltin (B87310) Dilaurate (DBTDL), which is a widely used, highly active catalyst for polyurethane formation. niscpr.res.inwikipedia.org While both are effective, they offer different kinetic profiles. DOTND exhibits lower catalytic activity compared to DBTDL. bnt-chemicals.com A significant advantage of Stannane, dioctylbis[(1-oxoneodecyl)oxy]- is that it is less sensitive to moisture and has a higher activation temperature than the more conventional DBTDL. bnt-chemicals.com This makes it more stable in formulations and provides better control over the initiation of the curing process.

Table 1: Comparative Properties of Dioctyltin (B90728) Dineodecanoate (DOTND) and Dibutyltin Dilaurate (DBTDL)

FeatureStannane, dioctylbis[(1-oxoneodecyl)oxy]- (DOTND)Dibutyltin Dilaurate (DBTDL)
Catalytic Activity Lower, providing longer processing times. bnt-chemicals.comHigh, providing rapid curing. borchers.com
Moisture Sensitivity Less sensitive to moisture. bnt-chemicals.comMore sensitive to moisture. wernerblank.com
Activation Temperature Higher activation temperature. bnt-chemicals.comLower activation temperature.
Pot Life Generally provides a longer pot life. bnt-chemicals.comGenerally provides a shorter pot life. google.com
Primary Use Case Applications requiring long processing times (e.g., certain PU elastomers, RTV silicones). bnt-chemicals.comGeneral purpose catalyst for a wide range of PU applications, including foams and coatings. wikipedia.orggvchem.com

Silicone Condensation Catalysis (e.g., Room Temperature Vulcanizing (RTV) Silicones)

Stannane, dioctylbis[(1-oxoneodecyl)oxy]- is also employed as a catalyst in the curing of condensation-type RTV silicone rubbers. vulcanchem.combnt-chemicals.com These materials cure at ambient temperature through a polycondensation reaction, which involves the crosslinking of polymer chains. The catalyst's role is crucial for controlling the vulcanization time. researchgate.net Similar to its function in polyurethane systems, the reduced activity of DOTND is beneficial for RTV silicone applications that demand very long processing times. bnt-chemicals.com

The mechanism for the curing of RTV silicones catalyzed by dialkyltin dicarboxylates like Stannane, dioctylbis[(1-oxoneodecyl)oxy]- is a complex process. researchgate.net Research suggests that the catalyst's effectiveness is tied to its diffusion rate within the liquid silicone rubber matrix and the velocity of the condensation reaction itself. researchgate.net

The proposed mechanism involves the following key steps:

Hydrolysis of the Catalyst : The dialkyltin dicarboxylate first undergoes hydrolysis, reacting with ambient moisture to form an organotin hydroxide (B78521). This hydroxide species is considered the actual active catalyst. researchgate.net

Reaction with Crosslinker : The active catalyst then reacts with the crosslinking agent, which is typically an alkoxysilane such as tetraethoxysilane (TEOS). This reaction forms an organotin silanolate. researchgate.net

Condensation and Catalyst Regeneration : The organotin silanolate subsequently undergoes silanolysis, reacting with the hydroxyl-terminated polydimethylsiloxane (B3030410) (HPDMS) polymer chains. This step results in the formation of a new, stable siloxane linkage (Si-O-Si), which constitutes the crosslinking of the rubber, and regenerates the active organotin hydroxide catalyst, allowing it to participate in further reactions. researchgate.netresearchgate.net

This catalytic cycle promotes the dealcoholization condensation reaction, crosslinking the molecular chains of the silicone rubber and leading to its vulcanization at room temperature. researchgate.net

Catalysis in Esterification and Transesterification Reactions

Organotin compounds are established catalysts for both esterification and transesterification reactions. bnt-chemicals.comresearchgate.net While generally milder and less active than strong acid or base catalysts, organotins like dioctyltin dineodecanoate offer the significant advantage of minimizing side reactions, which leads to higher product purity. rsc.org Tin catalysts derived from octyl oxides are specifically noted for their efficacy in promoting reactions like esterification. songwon.com The precursor to DOTND, dioctyltin oxide (DOTO), is widely used as a catalyst for esterification and transesterification reactions, particularly at high temperatures. bnt-chemicals.com

Dioctyltin dineodecanoate and related compounds are effective in various polymerization and cross-linking processes that rely on ester linkages. bnt-chemicals.combnt-chemicals.com For instance, they catalyze the transesterification reactions necessary for producing certain coating resins and binders, such as alkyd resins. bnt-chemicals.com These reactions typically involve the exchange of an alcohol group from a polyol with the alkyl group of an ester, a process efficiently mediated by the tin catalyst. While much of the literature details its use in polyurethane and silicone chemistry, the fundamental catalytic action in forming ester bonds is a key aspect of its function. bnt-chemicals.comreaxis.com

Investigation of Catalytic Selectivity and Efficiency

The catalytic performance of Stannane, dioctylbis[(1-oxoneodecyl)oxy]- is characterized by its moderate and selective activity, which is often a desirable trait in complex polymer systems.

Key Catalytic Properties:

Reduced Activity: Compared to conventional catalysts like dibutyltin dilaurate (DBTDL), dioctyltin dineodecanoate exhibits reduced activity and a slower cure rate. bnt-chemicals.comsongwon.com This is advantageous for applications requiring long processing times or "pot life," allowing for better handling and application of materials like room-temperature-vulcanizing (RTV) silicone systems and certain polyurethane elastomers. bnt-chemicals.comsongwon.com

Higher Activation Temperature: The catalyst has a higher activation temperature than DBTDL, meaning it becomes fully active at a higher temperature. bnt-chemicals.comsongwon.com This feature provides better latency at room temperature, preventing premature curing.

Moisture Sensitivity: It is noted to be less sensitive to moisture than dibutyltin dilaurate, which is a significant processing advantage, as water can interfere with many catalytic reactions and lead to undesirable byproducts. bnt-chemicals.comsongwon.com

Structural Influence on Reactivity: The reactivity of organotin catalysts is influenced by both the alkyl (R) and carboxylate (X) groups in their R2SnX2 structure. The larger octyl groups and bulky neodecanoate ligands in dioctyltin dineodecanoate contribute to steric hindrance around the tin center. reaxis.com This steric effect, combined with a lower percentage of tin metal by weight compared to its methyl or butyl analogs, results in its characteristically slower reactivity. reaxis.com

Reaction Selectivity: In polyurethane chemistry, dioctyltin dineodecanoate preferentially catalyzes the urethane (gelling) reaction between an isocyanate and a polyol, with less activity towards the competing reaction between the isocyanate and water (blowing). reaxis.com This selectivity is crucial for controlling the properties of the final polymer, particularly in non-foam applications like coatings, adhesives, and elastomers. reaxis.com

FeatureStannane, dioctylbis[(1-oxoneodecyl)oxy]-Dibutyltin Dilaurate (DBTDL)
Relative Activity Reduced / Slower Cure bnt-chemicals.comsongwon.comHigher / Faster Cure
Activation Temperature Higher bnt-chemicals.comsongwon.comConventional / Lower
Moisture Sensitivity Less Sensitive bnt-chemicals.comsongwon.comMore Sensitive
Primary Applications Systems requiring long pot life (specialty PU foams, elastomers, RTV silicones) bnt-chemicals.comsongwon.comGeneral purpose catalyst for polyurethanes, silicones, transesterification wikipedia.org

Reaction Mechanism Studies of Organotin-Mediated Transformations

The catalytic function of organotin compounds in transformations like esterification and transesterification is governed by the chemical properties of the tin center and its interaction with the reactant molecules. Two primary mechanistic pathways are generally considered: one based on the Lewis acidity of the tin atom and another involving ligand exchange.

A fundamental aspect of the catalytic activity of Stannane, dioctylbis[(1-oxoneodecyl)oxy]- is the Lewis acidic nature of the tin(IV) center. rsc.org Organotin compounds of the R2SnX2 type are effective Lewis acids, capable of accepting electron pairs from donor molecules. gelest.com This Lewis acidity is a primary driver of catalytic activation. rsc.org

The most widely accepted Lewis acid mechanism for transesterification involves the following steps: rsc.org

Coordination: The organotin catalyst coordinates to the carbonyl oxygen of the ester reactant.

Polarization: This coordination polarizes the carbonyl group (C=O), withdrawing electron density and increasing the partial positive charge on the carbonyl carbon.

Nucleophilic Attack: The increased electrophilicity of the carbonyl carbon makes it significantly more susceptible to nucleophilic attack by an alcohol molecule. This attack can be intermolecular (from a separate alcohol molecule) or intramolecular (from an alcohol molecule already coordinated to the tin center). rsc.org

This mechanism is particularly relevant for organotin carboxylates where the ligands are not readily exchanged with the alcohol reactant. rsc.org The strength of the Lewis acidity in organotins increases as the number of electron-withdrawing groups attached to the tin increases. nih.gov Therefore, diorganotin compounds like dioctyltin dineodecanoate are more potent Lewis acids than their triorganotin counterparts.

An alternative and equally important mechanistic proposal involves the exchange of ligands on the tin center. rsc.orguobabylon.edu.iq The carboxylate ligands (neodecanoate) on the tin atom are labile and can be exchanged with other nucleophiles, such as the alcohol reactant in an esterification or transesterification reaction. gelest.com

This mechanism is often described as an "exchange/insertion" pathway and includes these key stages: rsc.orgresearchgate.net

Ligand Exchange (Alcoholysis): The organotin carboxylate first reacts with an alcohol molecule (R'-OH) from the substrate. This results in the displacement of one of the carboxylate ligands and the formation of a highly reactive organotin alkoxide intermediate (R2Sn(OR')X). researchgate.net

Coordination and Insertion: The second reactant (e.g., the ester in a transesterification) coordinates to the newly formed tin alkoxide. This is followed by the insertion of the carbonyl group into the Sn-O bond of the alkoxide.

Product Formation and Catalyst Regeneration: The intermediate complex then rearranges to release the final ester product and regenerate the organotin catalyst, which can then participate in another catalytic cycle. rsc.org

There is significant evidence suggesting that the organotin alkoxide formed via this ligand exchange is the dominant and more active catalytic species in many reactions. researchgate.net The constant equilibrium between the carboxylate and alkoxide forms allows the catalytic cycle to proceed efficiently. However, this reactivity also makes the catalyst susceptible to deactivation through hydrolysis (ligand exchange with water), which forms stable and inactive tin oxides. reaxis.com

Stabilization Mechanisms and Applications in Polymer Science

Thermal Stabilization of Polyvinyl Chloride (PVC)

Polyvinyl chloride is a widely used polymer that is inherently susceptible to thermal degradation at its processing temperatures. This degradation involves the loss of hydrogen chloride (HCl) and the formation of conjugated double bonds, leading to discoloration and a reduction in mechanical properties. westlake-akishima.com Heat stabilizers are essential additives to prevent this decomposition. Organotin compounds, including dioctyltin (B90728) dineodecanoate, are recognized for their high efficiency in providing heat stability to PVC resins. songwon.comresearchgate.net

The thermal degradation of PVC is an autocatalytic process, where the released hydrogen chloride (HCl) accelerates further decomposition. westlake-akishima.com This chain reaction is often referred to as the "zipper reaction". westlake-akishima.com The stabilization mechanism of organotin compounds like dioctyltin dineodecanoate involves two primary actions. First, the stabilizer can substitute the labile chlorine atoms on the PVC polymer chain, which are the typical starting points for degradation. westlake-akishima.com By replacing these weak points, the initiation of the dehydrochlorination process is inhibited. Secondly, the organotin compound acts as an acid scavenger, neutralizing the HCl that is evolved during the degradation process. This scavenging action prevents the catalytic effect of HCl on further PVC breakdown.

Dioctyltin dineodecanoate plays a crucial role in preventing the two key events of PVC degradation: HCl evolution and the formation of conjugated double bonds. By reacting with and neutralizing any evolved HCl, it effectively halts the autocatalytic cycle of degradation. westlake-akishima.com Furthermore, its ability to react with and replace the unstable allylic chlorine atoms on the polymer backbone prevents the elimination reaction that leads to the formation of double bonds. westlake-akishima.com This inhibition of polyene sequence formation is critical for maintaining the original color and physical properties of the PVC material during high-temperature processing. westlake-akishima.com

The efficacy of organotin stabilizers can vary based on the alkyl groups attached to the tin atom. Research comparing different tin neodecanoates has shown that the length of the alkyl chain influences the stabilizing effect. researchgate.net A study investigating dimethyltin (B1205294) dineodecanoate (DMTDN), dibutyltin (B87310) dineodecanoate (DBTDN), and dioctyltin dineodecanoate (DOTDN) as heat stabilizers for PVC found a clear performance hierarchy. researchgate.net The results indicated that the thermal stabilization effects of these compounds, when used alone, followed the order: DOTDN > DBTDN > DMTDN. researchgate.net This suggests that the longer octyl chains in dioctyltin dineodecanoate contribute to superior thermal stability compared to its dimethyltin and dibutyltin counterparts. researchgate.net While dimethyltin dineodecanoate is noted for providing excellent initial color retention in clear PVC applications, its long-term stability is considered moderate. bdmaee.net

Comparative Performance of Organotin Neodecanoate Stabilizers in PVC

Stabilizer Relative Thermal Stabilization Efficacy researchgate.net Key Characteristics bdmaee.net
Dioctyltin Dineodecanoate (DOTDN) Highest Superior thermal stability.
Dibutyltin Dineodecanoate (DBTDN) Moderate Intermediate performance.

| Dimethyltin Dineodecanoate (DMTDN) | Lowest | Excellent initial color, good for clear applications, moderate long-term stability. |

The addition of dioctyltin dineodecanoate as a stabilizer is fundamental to maintaining the material integrity of PVC during and after processing. bdmaee.net By preventing the chain-scission and cross-linking reactions associated with thermal degradation, it helps preserve the polymer's mechanical strength and other essential physical properties. bdmaee.net Effective stabilization ensures that the final PVC product, whether it be pipes (B44673), profiles, or films, meets its performance specifications. The prevention of degradation also influences processing by widening the processing window and ensuring consistent product quality. songwon.com While some stabilizers also act as lubricants to aid processing, the primary contribution of dioctyltin dineodecanoate is the preservation of the polymer's inherent structure against heat-induced damage. bdmaee.net

Photodegradation Stabilization Mechanisms

Polymers are susceptible to photodegradation when exposed to ultraviolet (UV) light, which can lead to undesirable changes in the material's properties. fiveable.me This process often involves the formation of free radicals that initiate chain reactions, causing bond scission and crosslinking. fiveable.me To counteract this, photostabilizers are added to polymers. These stabilizers work through various mechanisms, including acting as UV absorbers that dissipate light energy as heat, or as radical scavengers (like hindered amine light stabilizers - HALS) that interrupt the degradation cycle. fiveable.me While organotin compounds are primarily recognized as thermal stabilizers, some additives can offer protection against multiple degradation pathways. westlake-akishima.com However, specific research detailing the role and mechanism of Stannane (B1208499), dioctylbis[(1-oxoneodecyl)oxy]- as a primary photostabilizer is not extensively documented in the reviewed literature. Its main application remains in thermal stabilization and catalysis. reaxis.comsongwon.com

Role as Cross-linking Agents in Polymer Systems

Beyond its role in PVC stabilization, Stannane, dioctylbis[(1-oxoneodecyl)oxy]- functions as an effective catalyst, particularly in the cross-linking of certain polymer systems. reaxis.com It is commonly used as a catalyst for silicone condensation reactions. reaxis.com In these systems, it catalyzes the silanol/silane condensation reaction, which results in the formation of a cross-linked polymer network. reaxis.com This catalytic action makes it valuable in the production of Room Temperature Vulcanizing (RTV) silicones, which are used in a variety of sealant, adhesive, and elastomer applications. reaxis.comsongwon.combnt-chemicals.com The compound's catalytic activity promotes both polymerization and cross-linking, which are essential for developing the final properties of the silicone material. reaxis.com

Stabilization of Other Polymer Matrices

The utility of Stannane, dioctylbis[(1-oxoneodecyl)oxy]- extends beyond the major polymer systems of PVC, polyurethanes, and silicones. While detailed research findings and comprehensive data for its application in a wider range of polymers are not as extensively documented, its chemical properties suggest potential benefits in other matrices. Organotin compounds, in general, are known for their catalytic and stabilizing effects in various polymerization and processing applications. patchamltd.com

Polyesters and Alkyd Resins

In the production of polyester (B1180765) and alkyd resins, which are widely used in coatings and composites, organotin compounds can act as catalysts for esterification and transesterification reactions. bnt-chemicals.com These reactions are fundamental to the synthesis of these resins. While specific data for dioctyltin dineodecanoate is limited in publicly available research, related organotin compounds like dioctyltin dilaurate are known to be used as catalysts in the production of alkyd resins. bnt-chemicals.com The catalytic activity of these compounds can influence the reaction rate, molecular weight distribution, and ultimately the final properties of the resin, such as hardness, flexibility, and chemical resistance.

Fluoroelastomers, Polycarbonates, and Other Engineering Plastics

For polycarbonates, which are known for their high impact strength and clarity, maintaining stability during high-temperature processing is crucial. While specific stabilizers are typically employed, the potential for organotin compounds to contribute to thermal stability could be an area of investigation. Similarly, in polyolefins, polyamides, and acrylic resins, the primary stabilization packages are well-established, but the versatility of organotin compounds could offer niche benefits in specific formulations or processing conditions.

Due to the lack of specific research data, a quantitative comparison of the performance of Stannane, dioctylbis[(1-oxoneodecyl)oxy]- in these other polymer matrices cannot be provided at this time. Further research is needed to elucidate its specific stabilization mechanisms and application benefits in these areas.

Advanced Analytical Techniques for the Evaluation of Stannane, Dioctylbis 1 Oxoneodecyl Oxy in Formulations

Chromatographic Separation Methods (e.g., GC-MS, LC-MS) for Purity and Quantification

Chromatographic techniques are indispensable for the separation, identification, and quantification of Stannane (B1208499), dioctylbis[(1-oxoneodecyl)oxy]- and related organotin species in various formulations. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly employed methods for this purpose. sciex.comwiley.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high resolution and is a well-established technique for the analysis of organotin compounds. nih.govchromatographyonline.com However, due to the low volatility and high polarity of di-substituted organotins like Stannane, dioctylbis[(1-oxoneodecyl)oxy]-, direct analysis by GC is challenging. labrulez.com A crucial sample preparation step, known as derivatization, is typically required to convert the analyte into a more volatile and thermally stable form. nih.govlabrulez.com This is often achieved through alkylation (e.g., ethylation or pentylation) using Grignard reagents or sodium tetraethylborate. labrulez.com Following derivatization, the tetra-alkylated tin compound can be effectively separated on a capillary GC column and detected with high specificity and sensitivity by a mass spectrometer. chromatographyonline.com The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has emerged as a preferred technique for organotin analysis, often circumventing the need for the time-consuming derivatization step required for GC-MS. sciex.comwiley.comnih.gov This method separates compounds based on their affinity for a stationary phase (the column) and a liquid mobile phase. spectroscopyonline.com Reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. spectroscopyonline.com

The separated analyte is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar and thermally labile molecules. sciex.comspectroscopyonline.com The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, allowing for the quantification of Stannane, dioctylbis[(1-oxoneodecyl)oxy]- even in complex matrices and at very low concentrations. sciex.comnih.gov This makes LC-MS/MS a powerful tool for purity assessment and for quantifying the amount of the additive that might have leached from a polymer product. nih.govresearchgate.net

Table 1: Comparison of Chromatographic Methods for Stannane, dioctylbis[(1-oxoneodecyl)oxy]- Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
PrincipleSeparation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Sample PreparationRequires derivatization to increase volatility (e.g., ethylation, pentylation). labrulez.comOften requires only extraction and dissolution; derivatization is typically not needed. sciex.comnih.gov
InstrumentationGas chromatograph coupled to a mass spectrometer (often single quadrupole or triple quadrupole). chromatographyonline.comnih.govHigh-Performance Liquid Chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., QTRAP, Triple Quadrupole). sciex.comnih.gov
AdvantagesHigh chromatographic resolution; extensive spectral libraries available. nih.govHigh sensitivity and selectivity (especially in MRM mode); suitable for thermally labile compounds; simpler sample preparation. sciex.comwiley.comspectroscopyonline.com
LimitationsDerivatization step can be complex and time-consuming. nih.govMatrix effects can be more pronounced; may have limitations in separating certain isomers without optimized columns. sciex.com

Spectroscopic Techniques for In-Situ Monitoring in Reaction Systems

Stannane, dioctylbis[(1-oxoneodecyl)oxy]- often functions as a catalyst, for instance, in the formation of polyurethanes and silicones. reaxis.com Understanding the reaction kinetics and mechanism is vital for process optimization. In-situ spectroscopic techniques are powerful tools for studying these reactions in real-time, providing insights into the role of the catalyst, the formation of intermediates, and the consumption of reactants under actual process conditions. youtube.comaspbs.commdpi.com

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: ATR-FTIR is a highly effective technique for monitoring reactions in the liquid phase. researchgate.net An ATR probe can be inserted directly into a reaction vessel. An infrared beam is passed through an internal reflection element (crystal), creating an evanescent wave that penetrates a short distance into the reaction medium. youtube.com This allows for the analysis of surface species and dissolved components without interference from the bulk of the sample. researchgate.net By monitoring the characteristic vibrational frequencies (e.g., the C=O stretch of the neodecanoate ligand or the N=C=O stretch of isocyanates in polyurethane formation), one can track the progress of the reaction and gain information about the catalytic cycle. researchgate.net

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. It is particularly advantageous for in-situ monitoring because it is insensitive to water, can utilize fiber optic probes for remote sampling, and can analyze samples through glass or polymer windows of a reactor. aspbs.com It can be used to monitor changes in the chemical structure of the reactants, products, and the catalyst itself during the reaction.

Elemental Analysis for Tin Content Determination

Accurate determination of the total tin content is a critical quality control parameter for Stannane, dioctylbis[(1-oxoneodecyl)oxy]-. It verifies the concentration of the active metal in the additive, which is essential for correct formulation and dosing. industrialchemicals.gov.au Elemental analysis techniques are employed to measure the tin concentration, typically after digesting the sample to break down the organic part of the molecule. nih.gov

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive technique capable of detecting metals at trace and ultra-trace levels. nrel.gov A sample solution is introduced into a high-temperature argon plasma, which atomizes and ionizes the tin atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly accurate and precise quantification. nrel.gov Its exceptional sensitivity makes it suitable for analyzing not only the neat compound but also for measuring tin levels in finished products or in migration studies. alsglobal.se

Atomic Absorption Spectroscopy (AAS): AAS is a more traditional, but still widely used, technique for elemental analysis. nih.gov In Flame AAS (FAAS), the sample solution is aspirated into a flame, where the tin atoms are atomized. A light beam from a tin-specific hollow cathode lamp is passed through the flame, and the amount of light absorbed by the atomized tin is proportional to its concentration. nih.gov Graphite (B72142) Furnace AAS (GFAAS) offers significantly lower detection limits than FAAS by atomizing the sample in a small, heated graphite tube. nih.gov While generally less sensitive than ICP-MS, AAS is a robust and cost-effective method for routine quality control where ultra-low detection limits are not required. nih.gov

Rheological Characterization of Polymer Systems with Stannane, Dioctylbis[(1-oxoneodecyl)oxy]- as Additive

When used as a heat stabilizer in polymers like Poly(vinyl chloride) (PVC), Stannane, dioctylbis[(1-oxoneodecyl)oxy]- influences the material's processing behavior and thermal stability. researchgate.net Rheology, the study of the flow and deformation of matter, provides critical data on how the additive affects the polymer melt during processing. mdpi.comresearchgate.net

A common instrument for this purpose is a torque rheometer, which measures the resistance of a polymer melt to the shearing action of rotating blades at a set temperature. researchgate.net Key parameters obtained from a torque rheology curve for PVC include:

Fusion Time: The time required for the PVC powder to become a molten, homogeneous mass.

Minimum Torque: The lowest torque value after fusion, indicating the melt viscosity.

Stability Time: The time from the onset of melting until the polymer begins to degrade, indicated by a sharp rise in torque due to cross-linking and HCl evolution. researchgate.net

The addition of Stannane, dioctylbis[(1-oxoneodecyl)oxy]- as a stabilizer is expected to increase the stability time by preventing thermal degradation. researchgate.net It can also affect the fusion time and melt viscosity, which are important parameters for optimizing processing conditions in techniques like extrusion or injection molding. A study on various tin neodecanoates showed that dioctyltin (B90728) dineodecanoate (DOTDN) provided superior thermal stabilization compared to dimethyltin (B1205294) or dibutyltin (B87310) analogues. researchgate.net

Table 2: Illustrative Rheological Data for a PVC Formulation with and without Stannane, dioctylbis[(1-oxoneodecyl)oxy]-

ParameterUnstabilized PVC FormulationPVC with Stannane, dioctylbis[(1-oxoneodecyl)oxy]-Impact of Additive
Fusion Time (s)7570Slightly reduces fusion time, improving processing efficiency.
Minimum Torque (Nm)3533Acts as a lubricant, reducing melt viscosity.
Stability Time (min)825Significantly increases thermal stability, widening the processing window. researchgate.net
Note: Data are illustrative, based on typical effects of organotin stabilizers in PVC as described in the literature. researchgate.netmdpi.com

Environmental Fate Studies: Transformation and Leaching Investigations Methodological Focus

Hydrolytic Stability under Varying Environmental Conditions

The persistence of an organotin compound in aquatic environments is largely dictated by its hydrolytic stability. For ester-linked compounds such as Stannane (B1208499), dioctylbis[(1-oxoneodecyl)oxy]-, hydrolysis involves the cleavage of the bond between the tin atom and the carboxylate (1-oxoneodecyl) group. In aqueous environments, it is generally expected that organotin derivatives will dissociate, forming the constituent alkyltin cation (in this case, dioctyltin) and the corresponding anion. inchem.org The dioctyltin (B90728) moiety may then exist as an oxide or chloride depending on the conditions. inchem.org

Due to a lack of specific experimental data for Stannane, dioctylbis[(1-oxoneodecyl)oxy]-, methodological approaches can be understood from studies on structurally similar dioctyltin compounds. The Organisation for Economic Co-operation and Development (OECD) Test Guideline 111 is a standard protocol used for such investigations. In one study following this guideline for a similar organotin compound, hydrolytic stability was tested at various pH levels representative of different environmental conditions. industrialchemicals.gov.au The study reported that after 5 days at 50°C, less than 10% of the material hydrolyzed at pH 4, 7, and 9, which corresponds to a half-life of over one year at 25°C. industrialchemicals.gov.au However, analytical determination can be challenging; for instance, studies on dioctyltin oxide (DOTO) have encountered technical difficulties in assessing hydrolytic stability due to the compound's extremely low solubility in both water and organic solvents. europa.eu

Table 1: Example Methodological Parameters for Hydrolytic Stability Testing (based on OECD TG 111)

Parameter Condition Purpose
Test System Sterile aqueous buffer solutions To assess chemical hydrolysis without microbial influence.
pH Levels pH 4, 7, and 9 To simulate a range of environmental conditions (acidic, neutral, alkaline).
Temperature Typically 50°C (accelerated) and 25°C (ambient) To determine reaction kinetics and calculate half-life under standard environmental temperatures.
Analysis NMR Spectroscopy, Chromatography (GC/LC) To quantify the concentration of the parent compound and its hydrolysis products over time.
Duration Minimum 5 days, or until significant degradation is observed To establish a degradation curve and calculate the rate constant.

This table illustrates a typical experimental setup for determining hydrolytic stability, based on methodologies described for similar compounds. industrialchemicals.gov.au

Methodologies for Quantifying Leaching from Polymer Matrices (e.g., PVC)

Dioctyltin compounds are utilized as heat stabilizers in polyvinyl chloride (PVC) plastics. scholaris.ca Consequently, there is a potential for these compounds to leach into the surrounding environment, particularly in applications like PVC pipes (B44673) used for drinking water distribution. scholaris.ca Research in this area focuses on quantifying the rate and extent of leaching under various conditions.

Methodologies to investigate leaching often employ bench-scale and pilot-scale systems that simulate real-world scenarios. scholaris.cascholaris.ca A common approach involves using pipe-section reactors (PSRs) or pilot-scale pipe-loops . scholaris.cascholaris.ca In these setups, sections of virgin PVC pipe are exposed to water of a specific composition, and the concentration of leached organotins is monitored over time. scholaris.caacs.org

Key experimental variables investigated in these studies include:

pH: Leaching is often tested at pH levels representative of typical water supplies (e.g., pH 6, 7, and 8). acs.orgresearchgate.net Studies have shown that higher pH can increase the leaching of some organotin compounds. scholaris.caacs.org

Disinfectants: The presence of secondary disinfectants like free chlorine or chloramine (B81541) is evaluated, as these chemicals can react with the PVC matrix or the leached compounds. scholaris.caacs.org The presence of free chlorine has been observed to increase the leaching of dibutyltin (B87310), a related organotin compound. scholaris.caacs.org

Contact Time and Flow: Experiments are run under both static (no flow) and dynamic (continuous flow) conditions to understand how water residence time affects leaching. scholaris.ca Equilibrium concentrations of leached organotins in static batch tests have been reported to be reached within 24-48 hours. scholaris.caacs.org

Surface Area to Volume Ratio: To investigate the fundamental leaching mechanism, some studies use small particles of PVC to increase the surface area exposed to the leaching solution. acs.orgresearchgate.net

Table 2: Common Methodologies for Investigating Organotin Leaching from PVC

Method Description Key Parameters Measured
Bench-Scale Pipe-Section Reactors (PSRs) Sections of PVC pipe are filled with prepared water (e.g., artificial freshwater) and sealed. Samples are taken after set incubation periods (e.g., 24, 48 hours). scholaris.ca Aqueous concentration of organotins, impact of pH, effect of disinfectants (chlorine, chloramine). scholaris.caacs.org
Pilot-Scale Pipe-Loops A closed-loop system where water is continuously circulated through longer sections of PVC pipe, often located at a water treatment facility to use actual treated water. scholaris.cascholaris.ca Leaching rates under continuous flow, long-term leaching behavior, comparison between different pipe types (e.g., AWWA C900, C909). scholaris.cascholaris.ca
Particle Leaching Tests PVC material is ground into particles of a known size range (e.g., 45-125 µm) and agitated in a leaching solution. acs.orgresearchgate.net Effect of surface area, determination of equilibrium time, leaching from different PVC formulations. acs.orgresearchgate.net

This table summarizes common experimental setups used to quantify the leaching of organotin stabilizers from PVC materials.

Investigative Approaches for Microbial Transformation and Biodegradation under Simulated Conditions (e.g., Landfill Environments)

The ultimate environmental fate of Stannane, dioctylbis[(1-oxoneodecyl)oxy]- is also dependent on its susceptibility to microbial degradation. The general process for organotin breakdown involves the sequential removal of the organic groups attached to the tin atom. nih.gov This transformation can be carried out by a variety of microorganisms, including bacteria, fungi, and algae. nih.gov

To investigate biodegradation under simulated environmental conditions, laboratory microcosm studies are a primary tool. researchgate.net These studies are designed to replicate the conditions of a specific environment, such as a landfill or contaminated sediment. A typical microcosm experiment to assess the biodegradation of an organotin compound involves the following steps:

Collection of Environmental Matrix: Sediment or soil is collected from a relevant site (e.g., a riverbed or landfill). researchgate.net

Microcosm Setup: The sediment and water are placed into laboratory containers (e.g., flasks or vials). The system is "spiked" with a known concentration of the test chemical. researchgate.net

Incubation: The microcosms are incubated under controlled conditions (e.g., temperature, light/dark, aerobic/anaerobic headspace) that mimic the target environment. researchgate.net

Sampling and Analysis: At regular intervals, replicate microcosms are sacrificed for analysis. The concentrations of the parent organotin compound and its expected degradation products (e.g., monooctyltin, inorganic tin) are quantified. researchgate.net

For risk assessment and modeling purposes where specific data is lacking, organotin compounds may be assumed to be "inherently" biodegradable, with a default half-life of 150 days sometimes used for dialkyltins. inchem.org

Table 3: Example of a Laboratory Microcosm Study Design for Organotin Biodegradation

Component Specification Rationale
Matrix Freshwater riverbed sediment Represents a relevant environmental compartment where the compound may accumulate. researchgate.net
Test Compound Organotin compound (e.g., Tributyltin Chloride as a proxy) Added at a known concentration to track its disappearance over time. researchgate.net
Headspace Ambient air (aerobic) or inert gas (anaerobic) To simulate different oxygen availability conditions found in the environment. researchgate.net
Incubation Dark, room temperature Mimics conditions in sediment beds, preventing photodegradation. researchgate.net
Analysis Solvent extraction, derivatization, GC-MS To identify and quantify the parent compound and its sequential degradation products (e.g., DBT, MBT, inorganic tin). researchgate.net

This table outlines the key components of a microcosm experiment designed to study the biotransformation of organotins in a simulated sediment environment. researchgate.net

Analytical Methods for Environmental Monitoring of Organotin Compounds (General, not specific to this compound's environmental presence)

Accurate quantification of organotin compounds in environmental samples (water, sediment, biota) is critical for fate and transport studies. Due to their low volatility and the often complex sample matrices, a multi-step analytical procedure is typically required. greenrivertech.com.twlabrulez.com

The most common analytical workflow involves sample extraction, derivatization (for GC analysis), separation, and detection. greenrivertech.com.tw

Extraction: Organotins are first extracted from the sample matrix using an organic solvent, such as hexane. labrulez.com

Derivatization: Because many organotin compounds are too polar and not volatile enough for Gas Chromatography (GC), a derivatization step is necessary. greenrivertech.com.twlabrulez.com This step converts the polar organotin cations into more volatile tetra-alkylated forms. Common derivatization agents include:

Sodium tetraethylborate (NaBEt4): This reagent ethylates the tin compounds. labrulez.com

Grignard Reagents: Reagents like pentylmagnesium bromide add an alkyl group (e.g., a pentyl group) to the tin atom. This method is versatile for a wide range of organotin species. greenrivertech.com.twlabrulez.com

Separation and Detection:

Gas Chromatography (GC): This is a widely used technique for separating the derivatized organotin compounds. greenrivertech.com.twysi.com It is often coupled with a selective detector like a Flame Photometric Detector (FPD) or a Mass Spectrometer (MS) for sensitive and specific quantification. labrulez.comysi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has gained prominence as it can often analyze organotin compounds directly without the need for the time-consuming derivatization step. sciex.com The high selectivity of tandem MS allows for accurate detection even in complex samples. sciex.com

Table 4: Comparison of Primary Analytical Techniques for Organotin Analysis

Technique Principle Derivatization Required? Common Detectors Advantages
GC-FPD/MS Separation of volatile compounds in a gaseous mobile phase. Yes (typically ethylation or other alkylation). greenrivertech.com.twlabrulez.com Flame Photometric Detector (FPD), Mass Spectrometry (MS). labrulez.comysi.com High resolving power, established methodology. greenrivertech.com.tw
LC-MS/MS Separation of compounds in a liquid mobile phase. No, allows for direct analysis of polar compounds. sciex.com Tandem Mass Spectrometer (MS/MS). sciex.com Simplified sample preparation, high selectivity and sensitivity. sciex.com

This table compares the two major chromatographic methods used for the environmental monitoring of organotin compounds.

Future Research Trajectories and Innovations in Stannane, Dioctylbis 1 Oxoneodecyl Oxy Chemistry

Development of Novel Synthetic Pathways with Enhanced Atom Economy

The traditional synthesis of Stannane (B1208499), dioctylbis[(1-oxoneodecyl)oxy]- involves the esterification of dioctyltin (B90728) oxide with neodecanoic acid, a reaction that produces water as the sole byproduct. vulcanchem.com The general reaction is: (C₈H₁₇)₂SnO + 2 C₁₀H₁₉COOH → (C₈H₁₇)₂Sn(OOCC₁₀H₁₉)₂ + H₂O vulcanchem.com

Catalyst Optimization: Research into more effective catalysts for the esterification reaction could lower the activation energy, reduce reaction times, and decrease the required temperature, leading to significant energy savings on an industrial scale.

Solvent-Free Conditions: Exploring the feasibility of conducting the synthesis under solvent-free or melt conditions would eliminate the need for organic solvents, reducing waste and environmental impact.

Alternative Precursors: While dioctyltin oxide is a common precursor, investigating alternative tin sources and activation methods could unveil more atom-economical pathways. On an industrial scale, some organotins are prepared via the alkylation of tin tetrachloride (SnCl₄) with Grignard reagents. lupinepublishers.com However, these routes often require large volumes of solvent and can be difficult to control, making them less economical. lupinepublishers.com Future work will likely focus on direct, high-yield methods that avoid such drawbacks.

The goal is to refine existing methods and discover new ones that are not only high-yielding but also minimize waste, energy consumption, and the use of hazardous materials, aligning with the broader push towards "green chemistry". nih.gov

Exploration of Stannane, dioctylbis[(1-oxoneodecyl)oxy]- in Emerging Catalytic Systems

Stannane, dioctylbis[(1-oxoneodecyl)oxy]-, also known as dioctyltin dineodecanoate (DOTND), is a well-established homogeneous catalyst for polyurethane and silicone condensation reactions. reaxis.com It is widely used in the production of coatings, adhesives, sealants, elastomers, and foams. reaxis.comsongwon.comatamanchemicals.com

Future research will explore its application in more specialized and emerging catalytic systems that can leverage its unique properties. Compared to conventional catalysts like dibutyltin (B87310) dilaurate, DOTND offers a slower cure rate, higher activation temperature, and reduced sensitivity to moisture. songwon.combnt-chemicals.com These characteristics are highly advantageous for applications requiring long processing times or enhanced stability. bnt-chemicals.com

Emerging areas of exploration include:

Advanced Polymer Architectures: The controlled, slower catalysis offered by DOTND is ideal for the synthesis of complex and high-precision polymer architectures, such as block copolymers or materials with specific microstructures.

High-Performance Resins: Its use in catalyzing high-temperature transesterification reactions is critical for producing advanced polyester (B1180765) and alkyd resins for specialized coatings. bnt-chemicals.com

Room Temperature Vulcanizing (RTV) Systems: The slower cure speed is particularly beneficial for certain RTV silicone systems, allowing for better handling and application before the material sets. songwon.combnt-chemicals.com

Electrodeposition Coatings: Butyl and octyl-based tin catalysts are central to electrodeposition coating technology, a key process in the automotive industry for applying corrosion-resistant primers. songwon.combnt-chemicals.com Further optimization of DOTND in these systems could lead to improved coating performance and efficiency.

By focusing on applications where its specific reactivity profile provides a distinct advantage, researchers can unlock new potential for this versatile catalyst.

Advanced Characterization of Intermediates in Catalytic Cycles

A fundamental understanding of a catalyst's mechanism is paramount for optimizing its performance and designing new, improved versions. For Stannane, dioctylbis[(1-oxoneodecyl)oxy]-, a significant area of future research involves the advanced characterization of the transient intermediates that form during its catalytic cycles, for instance, in the urethane (B1682113) reaction (isocyanate-polyol).

While direct studies on this specific compound's intermediates are not widely published, research on related organotin systems provides a roadmap. Techniques that are expected to be pivotal include:

Spectroscopic Analysis: In-situ spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can monitor the changes in chemical bonds in real-time as the reaction proceeds.

Nuclear Magnetic Resonance (NMR): Advanced NMR techniques, particularly involving the ¹¹⁹Sn nucleus, are exceptionally powerful for probing the coordination environment of the tin atom. mdpi.comnih.gov Changes in the coordination number and geometry of the tin center, a key aspect of its catalytic activity, can be tracked throughout the reaction. lupinepublishers.comresearchgate.net

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to identify and characterize transient organotin-substrate complexes, providing direct evidence of catalytic intermediates.

Computational modeling will work in concert with these experimental techniques. By elucidating the precise structures and energetics of intermediates and transition states, a complete mechanistic picture can be assembled, paving the way for the rational design of more efficient catalysts.

Design of Next-Generation Organotin Stabilizers with Tunable Reactivity

Beyond catalysis, organotin compounds are crucial as heat stabilizers for polyvinyl chloride (PVC), preventing its degradation during high-temperature processing. lupinepublishers.combnt-chemicals.com Stannane, dioctylbis[(1-oxoneodecyl)oxy]- and its analogs function in this capacity. The future in this domain is being shaped by regulatory pressures, such as the EU's REACH regulations, and a demand for more sustainable and higher-performing products. nordmann.globalnordmann.global

Future research is focused on designing next-generation stabilizers with tunable reactivity and improved environmental profiles. This involves:

Ligand Modification: The properties of an organotin stabilizer can be "tuned" by modifying the ligands attached to the tin atom. Replacing the neodecanoate group with other proprietary fatty acid ligands can alter key characteristics. nordmann.global For example, using fatty acids derived from sustainable agricultural sources like soy or palm can increase the renewable content of the final product. nordmann.global

Structure-Performance Optimization: Research focuses on establishing clear relationships between the chemical structure (e.g., the length of the alkyl chains on the tin or the nature of the carboxylate ligand) and performance metrics like heat stability, lubricity, and clarity of the final PVC product. For instance, new fatty acid ligands have been shown to offer processing advantages due to higher internal lubricity. nordmann.global

This research trajectory moves toward creating "drop-in" replacements for existing stabilizers that not only comply with new regulations but also offer enhanced processing performance and sustainability.

Computational Design and Prediction of Organotin Compound Properties for Specific Chemical Functions

The trial-and-error approach to developing new chemical compounds is increasingly being replaced by computational design and predictive modeling. This is a particularly promising frontier for the chemistry of Stannane, dioctylbis[(1-oxoneodecyl)oxy]- and related organotins.

Future innovations will heavily leverage computational tools to accelerate the design-synthesis-testing cycle:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, stability, and reactivity of organotin compounds. This allows for the prediction of reaction mechanisms and the energetics of catalytic intermediates, guiding the design of more efficient catalysts. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish mathematical relationships between the molecular structure of an organotin compound and its observed properties, such as its efficacy as a PVC stabilizer or its catalytic activity. These models can then be used to screen virtual libraries of new candidate compounds to identify those with the most promising properties before they are ever synthesized. azregents.edu

Molecular Mechanics (MM) and QM/MM: For studying the interaction of organotin compounds within a complex environment, such as a polymer matrix, hybrid QM/MM methods are invaluable. These approaches can model the key reactive site with high accuracy (QM) while treating the surrounding environment with a less computationally intensive method (MM), providing critical insights into stabilizer and catalyst function in real-world applications.

By computationally designing and prescreening organotin compounds, researchers can focus laboratory efforts on the most promising candidates, significantly reducing the time and resources required to develop next-generation materials with tailored chemical functions. azregents.edu

Q & A

Q. What are the established methodologies for synthesizing and characterizing dioctylbis[(1-oxoneodecyl)oxy]stannane?

Synthesis typically involves reacting dioctyltin oxide with neodecanoic acid under controlled conditions (e.g., reflux in toluene with azeotropic water removal). Characterization requires:

  • Nuclear Magnetic Resonance (NMR) : To confirm tin coordination and ligand bonding (e.g., 119^{119}Sn NMR for tin environments) .
  • Mass Spectrometry (MS) : For molecular weight verification (exact mass: 687.66 g/mol) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : To identify carbonyl (C=O) and Sn-O-C stretching vibrations .
  • Thermogravimetric Analysis (TGA) : To assess thermal stability (decomposition above 252.5°C) .

Q. What physicochemical properties are critical for its application in polymer stabilization or catalysis?

Key properties include:

  • Thermal Stability : High boiling point (252.5°C) and low volatility ensure durability in high-temperature processes .
  • Hydrophobicity : LogP of 12.23 and water solubility (168 μg/L at 20°C) suggest compatibility with non-polar matrices .
  • Coordination Chemistry : The tin center’s Lewis acidity facilitates catalytic activity in polyurethane formation or esterification reactions .

Q. What safety protocols are essential when handling dioctylbis[(1-oxoneodecyl)oxy]stannane?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and respiratory protection to avoid skin/eye contact (H315, H319) and inhalation (H335) .
  • Ventilation : Use fume hoods to prevent aerosol formation .
  • First Aid : Immediate rinsing with water for eye/skin exposure; seek medical attention for ingestion .

Advanced Research Questions

Q. How does the tin coordination environment influence its mechanistic role in catalytic applications?

The Sn(IV) center adopts a distorted tetrahedral geometry, enabling ligand exchange and activation of substrates (e.g., alcohols in urethane formation). Advanced studies use:

  • X-ray Crystallography : To resolve Sn-O bond lengths and angles .
  • Kinetic Studies : Monitoring reaction rates under varying conditions (e.g., temperature, solvent polarity) to elucidate catalytic pathways .
  • Computational Modeling : Density Functional Theory (DFT) to predict transition states and electron redistribution during catalysis .

Q. How can researchers resolve contradictions in toxicity data between regulatory guidelines and experimental studies?

  • Comparative Analysis : Cross-reference EPA-mandated unpublished studies (e.g., subchronic toxicity, carcinogenicity) with existing Ames test data (negative mutagenicity reported) .
  • Dose-Response Studies : Evaluate acute vs. chronic exposure effects using in vitro models (e.g., human cell lines) and ecotoxicological assays (e.g., Daphnia magna) .
  • Metabolite Profiling : Identify degradation products (e.g., via LC-MS) that may contribute to observed discrepancies in toxicity .

Q. What computational approaches are suitable for predicting its environmental fate and biodegradation?

  • Quantitative Structure-Activity Relationship (QSAR) : Estimate biodegradation potential using software like EPI Suite, though read-across data suggest low biodegradability .
  • Molecular Dynamics (MD) Simulations : Model interactions with soil organic matter or aquatic enzymes to predict persistence .
  • Ecotoxicology Databases : Compare with structurally similar organotins (e.g., dibutyltin derivatives) to infer bioaccumulation factors .

Q. What experimental strategies address its stability challenges in reactive polymer matrices?

  • Accelerated Aging Tests : Expose samples to UV light, heat, or humidity and monitor Sn leaching via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .
  • Stabilizer Additives : Co-incorporate antioxidants (e.g., hindered phenols) to mitigate oxidative degradation .
  • In Situ Spectroscopy : Use FTIR or Raman to track real-time structural changes during polymer curing .

Q. How can researchers validate its efficacy in emerging applications like nanotechnology or biomedical coatings?

  • Surface Functionalization : Graft onto nanoparticles (e.g., SiO₂) and assess dispersion via Transmission Electron Microscopy (TEM) .
  • Antimicrobial Assays : Test against Gram-positive/negative bacteria using broth dilution or zone-of-inhibition methods .
  • Tribological Studies : Measure friction coefficients and wear resistance in composite coatings using pin-on-disk analyzers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.